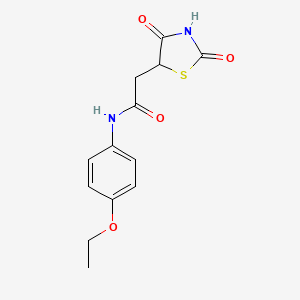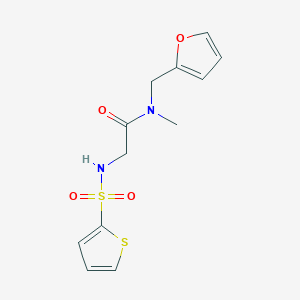
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazolidine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to an ethoxyphenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a halogenated acetic acid under basic conditions. This reaction forms the 2,4-dioxo-1,3-thiazolidine core.
Acetamide Formation: The acetamide group is introduced by reacting the thiazolidine derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the acetamide derivative. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with reduced carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethoxyphenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
相似化合物的比较
Similar Compounds
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide: Lacks the ethoxyphenyl group, resulting in different biological activity and chemical properties.
N-(4-Ethoxyphenyl)acetamide: Lacks the thiazolidine ring, affecting its reactivity and applications.
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but without the ethoxy group, leading to variations in its chemical behavior and biological effects.
Uniqueness
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the thiazolidine ring and the ethoxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-9-5-3-8(4-6-9)14-11(16)7-10-12(17)15-13(18)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJGRROURLNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387537 |
Source


|
| Record name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425648-10-8 |
Source


|
| Record name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-({2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5038153.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)
![N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5038184.png)
![N~2~-[(2-nitrophenyl)sulfanyl]asparagine](/img/structure/B5038193.png)


![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)

![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
